molecular formula C18H14ClFN2OS2 B4044949 (5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4044949
M. Wt: 392.9 g/mol
InChI Key: LFPBYQAXAFCQKJ-CXUHLZMHSA-N
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Description

(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClFN2OS2 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is 392.0220113 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Research by K. Sunder & Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, revealing significant anti-inflammatory activity in selected compounds.

Antimicrobial and Anticancer Properties

A study by C. Sanjeeva Reddy et al. (2010) focused on linked heterocyclics containing the thiazolidin-4-one ring, demonstrating good inhibitory activity against various bacteria and fungi. This indicates the compound's potential as a base for developing new antimicrobial agents.

Synthesis Techniques and Applications

B. Stanovnik et al. (2002) explored synthesis techniques producing 1,4-dihydropyridine derivatives from similar compounds, showing the versatility of these chemical structures in synthesizing a variety of potentially biologically active molecules.

Anticonvulsant Research

M. Senthilraja & V. Alagarsamy (2012) developed 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides, demonstrating anticonvulsant activities, highlighting the compound's potential in developing treatments for neurological disorders.

Antimicrobial Activity Enhancement

P. Chawla et al. (2012) investigated the effect of chloro and fluoro groups on the antimicrobial activity of thiazolidinone derivatives, showing how substituent modification can influence biological activity.

Properties

IUPAC Name

(5E)-3-(3-chloro-4-fluorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c1-21(2)12-5-3-11(4-6-12)9-16-17(23)22(18(24)25-16)13-7-8-15(20)14(19)10-13/h3-10H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPBYQAXAFCQKJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.